6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose

Catalog No.
S706708
CAS No.
37074-90-1
M.F
C33H34O10
M. Wt
590.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose

CAS Number

37074-90-1

Product Name

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

Molecular Formula

C33H34O10

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1

InChI Key

GTJGUFOLNHYRQE-UHFFFAOYSA-N

SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synthesis and Protecting Group Strategy:

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose (also known as trityl glucose) is a derivative of glucose, a simple sugar. It is synthesized by attaching a trityl group (a bulky aromatic group) to the 6th carbon position of the glucose molecule and acetyl groups (acetylating agents) to the remaining hydroxyl groups (1, 2, 3, and 4). This modification serves a crucial purpose in organic synthesis, particularly in carbohydrate chemistry. The trityl group acts as a protecting group, selectively blocking the 6th hydroxyl group while allowing for modifications at other positions on the glucose molecule. This selective protection strategy is vital for synthesizing complex carbohydrates with specific functionalities. [Source: Synthose Inc., ""]

Applications in Glycosylation Reactions:

The protected nature of the 6th hydroxyl group in 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose makes it a valuable intermediate in glycosylation reactions, a fundamental process in carbohydrate chemistry. These reactions involve linking two sugar molecules together to form complex carbohydrates, such as glycosides and oligosaccharides. By selectively deprotecting (removing the trityl group) at the desired position, chemists can control the linkage formed during the glycosylation reaction. This precise control over the glycosidic bond formation is essential for synthesizing specific carbohydrate structures with desired biological properties. [Source: National Institutes of Health, ""]

Glycobiology and Medicinal Chemistry:

Carbohydrates play crucial roles in various biological processes, including cell-cell recognition, immune response, and signaling pathways. 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose serves as a valuable tool in studying these processes by enabling the synthesis of well-defined carbohydrate structures. These synthetic carbohydrates can be used as:

  • Ligands: to probe carbohydrate-protein interactions, crucial for understanding cellular processes. [Source: Nature Reviews Molecular Cell Biology, ""]
  • Glycotopes: to investigate the immune system's response to specific carbohydrate antigens. [Source: ScienceDirect, ""]
  • Drug discovery: as potential drug candidates targeting specific carbohydrate-protein interactions associated with diseases. [Source: Journal of Medicinal Chemistry, ""]

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is a modified derivative of glucose, characterized by the presence of a trityl group at the sixth carbon and four acetyl groups attached to the hydroxyl groups at positions one, two, three, and four. Its molecular formula is C₃₃H₃₄O₁₀, and it has a molecular weight of 590.63 g/mol . This compound is notable for its bulky trityl group, which can influence its solubility and reactivity compared to unmodified glucose.

Trt-GlcAc4 itself does not possess a specific mechanism of action. It functions as a protected sugar building block for the synthesis of more complex carbohydrates. The selective protection and reactivity of its functional groups allow for the controlled formation of glycosidic bonds and further modifications to create desired carbohydrate structures [].

Trt-GlcAc4 is generally considered a non-hazardous compound []. However, some precautions should be taken when handling it:

  • Irritant: Trt-GlcAc4 may cause irritation to the skin, eyes, and respiratory system. It is recommended to wear gloves, safety glasses, and a fume hood when working with it [].
Typical of acetylated sugars. These include:

  • Hydrolysis: The acetyl groups can be removed under acidic or basic conditions to regenerate the hydroxyl groups of glucose.
  • Reduction: The compound can undergo reduction reactions, potentially yielding alcohol derivatives.
  • Oxidation: The hydroxyl groups can be oxidized to form aldehydes or ketones depending on the reaction conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential as a building block for more complex molecules.

The synthesis of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose typically involves:

  • Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using acetic anhydride in the presence of a catalyst like pyridine.
  • Tritylation: The sixth hydroxyl group is then tritylated using trityl chloride.
  • Purification: The product is purified through crystallization or chromatography to obtain high purity.

This multi-step synthesis allows for the selective modification of glucose while preserving its structural integrity .

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose has several applications in organic chemistry and biochemistry:

  • Synthesis Intermediate: It serves as a valuable intermediate in the synthesis of glycosides and oligosaccharides.
  • Protecting Group: The trityl group acts as a protecting group during multi-step synthesis processes.
  • Research Tool: It can be used in studies exploring carbohydrate chemistry and enzymatic reactions involving sugars.

Interaction studies involving 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose primarily focus on its reactivity with enzymes and other biomolecules. For instance:

  • Enzyme Substrates: Research may investigate how this compound interacts with glycosidases or other carbohydrate-active enzymes.
  • Binding Studies: Its binding affinity to proteins or receptors could be explored to understand its potential biological roles.

Such studies are essential for elucidating the compound's functional properties in biological systems.

Several compounds share structural similarities with 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-O-Acetyl-beta-D-glucoseAcetylated at position oneSimpler structure; less sterically hindered
6-O-Trityl-beta-D-glucoseTritylated only at position sixLacks acetylation; different reactivity
2-Acetamido-2-deoxy-D-glucoseContains an amide instead of acetyl groupsDifferent functional group; altered activity
6-O-Benzoyl-beta-D-glucoseBenzoylated at position sixDifferent aromatic group; unique properties

These compounds illustrate the diversity within glycoside chemistry while highlighting the unique features of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose due to its combination of acetyl and trityl modifications.

XLogP3

4.4

Other CAS

10028-44-1
92621-31-3

Dates

Modify: 2024-04-15

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